Pradimicin FA-2

Antifungal susceptibility Pradimicin MIC comparison

Pradimicin FA-2 is a member of the pradimicin family of benzo[a]naphthacenequinone antifungal antibiotics, produced via the directed biosynthesis of Actinomadura hibisca. It shares a core 5,6-dihydrobenzo[a]naphthacenequinone scaffold substituted with D-serine at the C-15 position, differentiating it from the D-alanine-containing pradimicin A and C.

Molecular Formula C39H42N2O19
Molecular Weight 842.8 g/mol
Cat. No. B1207831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicin FA-2
Synonymspradimicin FA 2
pradimicin FA-2
Molecular FormulaC39H42N2O19
Molecular Weight842.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(CO)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N
InChIInChI=1S/C39H42N2O19/c1-10-4-16-23(30(49)20(10)36(53)41-17(8-42)37(54)55)22-14(7-15-24(31(22)50)27(46)13-5-12(56-3)6-18(43)21(13)26(15)45)28(47)34(16)59-39-33(52)35(25(40)11(2)58-39)60-38-32(51)29(48)19(44)9-57-38/h4-7,11,17,19,25,28-29,32-35,38-39,42-44,47-52H,8-9,40H2,1-3H3,(H,41,53)(H,54,55)/t11?,17-,19?,25?,28+,29?,32?,33?,34+,35?,38?,39?/m1/s1
InChIKeyJNJSOWKXFVKKCL-WJZOFBROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pradimicin FA-2: A D-Serine-Modified Benzo[a]naphthacenequinone Antifungal Antibiotic from Actinomadura hibisca


Pradimicin FA-2 is a member of the pradimicin family of benzo[a]naphthacenequinone antifungal antibiotics, produced via the directed biosynthesis of Actinomadura hibisca [1]. It shares a core 5,6-dihydrobenzo[a]naphthacenequinone scaffold substituted with D-serine at the C-15 position, differentiating it from the D-alanine-containing pradimicin A and C [1]. Pradimicin FA-2 is the des-N-methyl analog of pradimicin FA-1, differing in the disaccharide moiety at C-5 [1]. Its N,N-dimethyl derivative, BMY-28864 (CAS 131426-59-0), was developed to dramatically improve water solubility and is the most comprehensively characterized form in preclinical models [2].

Why Pradimicin FA-2 Cannot Be Substituted: Structural Determinants of Solubility, Tolerability, and In Vivo Translation


Within the pradimicin family, minor structural modifications produce large functional disparities that preclude generic substitution. The parent compound pradimicin A suffers from poor aqueous solubility that limits intravenous formulation and in vivo applicability [1]. Pradimicin FA-2 provides a distinct chemical starting point owing to its D-serine at C-15 and des-N-methyl disaccharide motif; however, it is the N,N-dimethylation of the 4′-amino group of the thomosamine moiety—yielding BMY-28864—that transforms the molecule into a water-soluble, intravenously administrable agent with dramatically improved animal tolerance compared with both pradimicin A and its non-dimethylated precursor [1]. Furthermore, BMY-28864 exhibits fungicidal activity strictly dependent on Ca²⁺ and stereospecific D-mannopyranoside recognition [2]; pradimicin analogs lacking the C-5 disaccharide moiety lose this recognition capacity entirely [2], rendering simple core-structure comparisons meaningless for procurement decisions.

Quantitative Differentiation Evidence for Pradimicin FA-2 (as BMY-28864) vs. In-Class Analogs


BMY-28864 (N,N-Dimethylpradimicin FA-2) Demonstrates Superior In Vitro Antifungal Potency Compared with Pradimicin A Against Clinical Fungal Isolates

N,N-Dimethylpradimicin FA-2 (BMY-28864) showed in vitro antifungal activity superior to the parent compound pradimicin A [1]. Against a panel of standard strains and clinical isolates of pathogenic fungi including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, BMY-28864 inhibited growth at concentrations of 12.5 μg/mL or less, with MIC values of ≤12.5 μg/mL across all tested strains [2]. At the MIC or higher concentrations, BMY-28864 was fungicidal for Candida albicans under both growing and nongrowing conditions—a property not uniformly observed across all pradimicin family members [2]. By comparison, pradimicin A exhibits an MIC of 4 μg/mL against Candida rugosa but lacks comparable broad-spectrum quantitative data against clinical isolates of multiple pathogenic species .

Antifungal susceptibility Pradimicin MIC comparison

N,N-Dimethylpradimicin FA-2 Achieves Greatly Improved Aqueous Solubility and Animal Tolerance vs. Pradimicin A, Enabling Intravenous Administration

Reductive alkylation of pradimicin FA-2 to produce N,N-dimethylpradimicin FA-2 (BMY-28864) resulted in great improvement in water solubility and animal tolerance compared with the parent pradimicin A [1]. While the study describes the improvement qualitatively as 'great,' the functional consequence is directly demonstrated: the improved solubility enabled intravenous administration of BMY-28864 in multiple in vivo mouse models of systemic fungal infection (candidiasis, cryptococcosis, and aspergillosis) [2]. In contrast, pradimicin A's poor water solubility precludes effective intravenous formulation without chemical modification [1]. The aqueous solubility improvement is attributable to the N,N-dimethylation of the 4′-amino group of the thomosamine sugar moiety, a structural feature unique to this derivative series [3].

Water solubility Intravenous formulation Acute toxicity

BMY-28864 Demonstrates Superior In Vivo Efficacy (PD50) vs. Benanomicin A in Neutropenic Mouse Models of Systemic Candidiasis and Aspergillosis

In a direct comparative study evaluating intravenous pradimicin derivatives in cyclophosphamide-treated neutropenic mice, BMY-28864 (N,N-dimethylpradimicin FA-2) demonstrated numerically superior in vivo efficacy compared with benanomicin A against both systemic Candida albicans and Aspergillus fumigatus infections [1]. Against C. albicans A9540, BMY-28864 gave a PD50 value of 50 mg/kg/day, compared with 71 mg/kg/day for benanomicin A—a 29.6% lower (more potent) PD50 [1]. Against A. fumigatus IAM 2034, BMY-28864 gave a PD50 of 43 mg/kg/day vs. 81 mg/kg/day for benanomicin A, representing a 46.9% lower PD50 [1]. BMS-181184, a further-derivatized pradimicin, showed the best overall efficacy (PD50 of 33 mg/kg/day against C. albicans), but BMY-28864 remains the most effective among the simpler pradimicin/benanomicin analogs tested in this model [1].

In vivo efficacy PD50 Neutropenic mouse model Systemic fungal infection

BMY-28864 (N,N-Dimethylpradimicin FA-2) Exhibits Strict Ca²⁺-Dependent Fungicidal Activity: A Mode of Action That Differentiates It from Azole and Polyene Antifungals

BMY-28864 expresses fungicidal activity against Candida albicans only in the presence of Ca²⁺; its activity was totally abolished when the Ca²⁺ chelator EGTA was added to the test medium [1]. This Ca²⁺ dependence is mechanistically linked to the compound's stereospecific recognition of D-mannopyranoside, a property that mimics lectin binding and is unique among clinically used antifungal classes [2]. Spectrophotometric analysis revealed that BMY-28864 stereospecifically binds D-mannopyranoside in the absence of calcium (phase 1, producing a visible absorption maximum shift of ca. 8 nm), followed by Ca²⁺ binding to yield the ternary complex (phase 2, additional shift of ca. 8 nm), for a total shift of 16 nm [3]. The free C-18 carboxyl group was identified as the sole Ca²⁺ binding site; removal of the C-5 disaccharide moiety completely abolished D-mannopyranoside recognition [2]. This dual-requirement mechanism—Ca²⁺ dependence plus D-mannopyranoside specificity—contrasts fundamentally with the ergosterol-targeting mechanism of amphotericin B and the lanosterol 14α-demethylase inhibition of azoles, suggesting absence of cross-resistance with these agents [4].

Calcium-dependent Fungicidal mechanism Lectin-mimic Mannose binding

BMY-28864 Confirmed Effective in Three Distinct In Vivo Fungal Infection Models, Demonstrating Translational Versatility Beyond Single-Model Compounds

N,N-Dimethylpradimicin FA-2 (BMY-28864) was effective in three experimental in vivo fungal infection models—candidiasis, cryptococcosis, and aspergillosis—in both normal and cyclophosphamide-treated immunosuppressed mice [1][2]. The 50% protective doses (PD50) in normal mice were 17 mg/kg (C. albicans), 18 mg/kg (C. neoformans), and 37 mg/kg (A. fumigatus); in cyclophosphamide-treated immunosuppressed mice, PD50 values were 32, 35, and 51 mg/kg, respectively [2]. This three-model validation across both immunocompetent and immunocompromised hosts distinguishes BMY-28864 from many pradimicin family members for which in vivo data are limited to one or two infection models or are entirely absent. For comparison, pradimicin FA-1 and FA-2 (non-dimethylated forms) demonstrated in vivo activity described as 'comparable' to pradimicin A, but quantitative PD50 values across multiple models were not reported [3].

In vivo efficacy Candidiasis Cryptococcosis Aspergillosis

BMY-28864 Induces Rapid and Distinct Morphological Damage to Candida albicans Cell Membrane and Internal Organelles, Visualized by Electron Microscopy

Time-course electron microscopy studies of Candida albicans A9540 exposed to BMY-28864 revealed a characteristic sequence of ultrastructural damage not documented for other pradimicin family members at comparable resolution [1]. Scanning electron microscopy showed that BMY-28864 induced cell surface deformations including abnormal swelling and bulging around budding sites and bud scars [1]. Freeze-fracture analysis visualized cell membrane damage as deep pit-like invaginations [1]. Transmission electron microscopy of thin-sectioned specimens demonstrated that BMY-28864 induced cell membrane invaginations together with cell membrane detachment from the cell wall, nuclear membrane fragmentation, and mitochondrial aberration [1]. Statistical sequence analysis concluded that BMY-28864 first attacks the cell membrane and then causes disintegration of other intracytoplasmic organelles, leading to lethal effect [1]. This primary membrane-targeting pattern, confirmed by multi-modal electron microscopy, is consistent with the Ca²⁺-dependent, mannose-binding mechanism and provides ultrastructural evidence differentiating BMY-28864's fungicidal action from that of ergosterol-targeting agents [2].

Ultrastructural damage Cell membrane Candida albicans Electron microscopy

High-Impact Research and Industrial Application Scenarios for Pradimicin FA-2 (BMY-28864)


In Vivo Efficacy Screening in Neutropenic Mouse Models of Invasive Candidiasis and Aspergillosis

BMY-28864 is uniquely suited as a reference compound or test agent for in vivo antifungal efficacy studies in immunocompromised hosts. Its published PD50 values of 50 mg/kg/day (C. albicans) and 43 mg/kg/day (A. fumigatus) in cyclophosphamide-treated neutropenic mice, directly compared with benanomicin A (71 and 81 mg/kg/day, respectively), provide validated benchmarks for experimental design [1]. The compound's water solubility enables intravenous dosing, and its efficacy has been confirmed across three infection models (candidiasis, cryptococcosis, and aspergillosis) in both normal and immunosuppressed mice, making it the most comprehensively validated pradimicin for in vivo pharmacology programs [2].

Mechanistic Studies of Ca²⁺-Dependent, Lectin-Mimic Fungicidal Action on Fungal Cell Surface Mannans

For research programs investigating non-ergosterol-targeting antifungal mechanisms, BMY-28864 offers a well-characterized tool compound with a unique Ca²⁺-dependent, stereospecific D-mannopyranoside recognition mechanism [1]. The ternary complex formation sequence has been spectrophotometrically resolved: BMY-28864 first binds D-mannopyranoside (8 nm absorption shift) and subsequently binds Ca²⁺ (additional 8 nm shift) to form the active ternary complex [1]. The structure-activity determinants are precisely mapped: the C-18 carboxyl group is the sole Ca²⁺ binding site, and the C-5 disaccharide (specifically the thomosamine moiety) is essential for stereospecific D-mannopyranoside recognition [2]. These defined molecular pharmacology parameters make BMY-28864 the preferred pradimicin for structure-function studies of lectin-mimic antifungal agents.

Ultrastructural Analysis of Antifungal-Induced Fungal Cell Damage Using Multi-Modal Electron Microscopy

BMY-28864 is the only pradimicin-class compound with published multi-modal electron microscopy data documenting the time-dependent sequence of cellular damage from initial membrane attack to organelle disintegration [1]. This dataset—encompassing scanning electron microscopy, freeze-fracture, and transmission electron microscopy in Candida albicans—enables researchers to use BMY-28864 as a benchmark compound for comparative ultrastructural studies of antifungal mechanisms, particularly for distinguishing membrane-active fungicidal agents from those targeting intracellular processes [1].

Exploration of Pradimicin-Class Compounds for Non-Antifungal Lectin-Mimic Applications Including Antiviral and Apoptosis Research

BMY-28864's mannose-binding lectin-mimic property extends beyond antifungal applications: it has been shown to induce carbohydrate-mediated apoptosis in U937 human lymphoma cells pretreated with 1-deoxymannojirimycin, producing characteristic apoptotic bodies and DNA fragmentation [1]. Additionally, pradimicin A and its derivatives (including BMY-28864) have demonstrated in vitro inhibition of HIV-1 infection through Ca²⁺-dependent binding to oligosaccharides on the viral envelope glycoprotein [2]. For research groups exploring lectin-mimic carbohydrate-binding agents for antiviral, anticancer, or glycobiology applications, BMY-28864 represents the most mechanistically characterized water-soluble pradimicin derivative with published data spanning both antifungal and non-antifungal biological activities.

Quote Request

Request a Quote for Pradimicin FA-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.